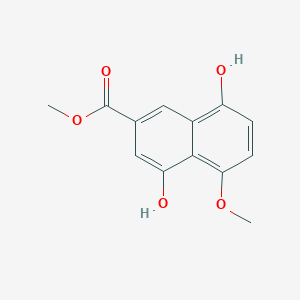

4,8-Dihydroxy-5-methoxy-2-naphthalenecarboxylic acid methyl ester

Description

2-Naphthalenecarboxylic acid, 4,8-dihydroxy-5-methoxy-, methyl ester is a complex organic compound with the molecular formula C13H12O5. This compound is characterized by the presence of a naphthalene ring substituted with carboxylic acid, hydroxyl, and methoxy groups. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula |

C13H12O5 |

|---|---|

Molecular Weight |

248.23 g/mol |

IUPAC Name |

methyl 4,8-dihydroxy-5-methoxynaphthalene-2-carboxylate |

InChI |

InChI=1S/C13H12O5/c1-17-11-4-3-9(14)8-5-7(13(16)18-2)6-10(15)12(8)11/h3-6,14-15H,1-2H3 |

InChI Key |

ZJSQEZDZRAKLFM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=CC(=CC2=C(C=C1)O)C(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Strategy

- Starting Material: The synthesis often begins with 4-hydroxy-5-methoxy-2-naphthoic acid or closely related naphthoic acid derivatives.

- Key Transformations: Introduction of the second hydroxyl group at position 8, methylation of hydroxyl groups, and esterification of the carboxylic acid to form the methyl ester.

Esterification of 4,8-Dihydroxy-5-methoxy-2-naphthoic Acid

A common approach to obtain the methyl ester involves conventional esterification techniques such as Fischer esterification or using methylating agents under controlled conditions.

Hydroxylation at Position 8

Selective hydroxylation at position 8 can be achieved through directed ortho-metalation or electrophilic aromatic substitution methods.

- Lewis Acid Catalysis: Recent studies have shown that Lewis acid-mediated acyl shifts and hydroxylations on oxabenzonorbornadiene precursors can yield hydroxy-substituted naphthoic acid esters with substitution patterns including the 8-position hydroxyl group. This method tolerates various substituents and allows regioselective functionalization.

Methylation of Hydroxyl Groups

The methoxy group at position 5 is typically introduced by methylation of the corresponding hydroxyl group using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.

- Example: Treatment of 4,8-dihydroxy-2-naphthoic acid methyl ester with methyl iodide and potassium carbonate in acetone results in selective methylation at the 5-hydroxyl position.

Alternative Synthetic Routes

- From 4-Hydroxy-6-methoxy-2-naphthoic Acid: Literature procedures describe the synthesis of related methyl esters via acetone-mediated methylation and subsequent purification steps involving acid-base extraction and recrystallization.

- Oxabenzonorbornadiene Rearrangements: Lewis acid-catalyzed rearrangements of oxabenzonorbornadienes provide access to selectively hydroxylated naphthoic acid esters, including those with methoxy substituents, through acyl migration and ring-opening mechanisms.

Summary of Preparation Methodologies with Data Table

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4,8-dihydroxy-5-methoxy-, methyl ester undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Scientific Research Applications of 4,8-Dihydroxy-5-methoxy-2-naphthalenecarboxylic acid methyl ester

This compound is a complex organic compound with the molecular formula . It features a naphthalene ring with carboxylic acid, hydroxyl, and methoxy substituents. This compound is utilized in scientific research for its unique chemical properties.

Applications

- Chemistry This compound serves as a precursor in synthesizing complex organic molecules and as a reagent in various organic reactions.

- Biology It is studied for potential biological activities, including antimicrobial and antioxidant properties.

- Medicine Researches investigate its potential therapeutic effects, particularly in treating certain diseases because of its bioactive properties.

- Industry It is used in producing dyes, pigments, and other industrial chemicals.

Potential Products

The synthesis and reactions involving this compound can lead to various products:

- Oxidation Quinone derivatives.

- Reduction Dihydro derivatives.

- Substitution Various substituted naphthalene derivatives.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4,8-dihydroxy-5-methoxy-, methyl ester involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

- 2-Naphthalenecarboxylic acid, 4,5-dihydroxy-7-methoxy-, methyl ester

- 2-Naphthalenecarboxylic acid, 4,5-dihydroxy-8-methoxy-6-methyl-, methyl ester

Uniqueness

2-Naphthalenecarboxylic acid, 4,8-dihydroxy-5-methoxy-, methyl ester is unique due to the specific positions of the hydroxyl and methoxy groups on the naphthalene ring, which confer distinct chemical and biological properties. This structural uniqueness makes it valuable in various research and industrial applications.

Biological Activity

4,8-Dihydroxy-5-methoxy-2-naphthalenecarboxylic acid methyl ester, a derivative of naphthalene, has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of naphthalenecarboxylic acids and derivatives, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHO

- Molecular Weight : 232.23 g/mol

- IUPAC Name : 4-Hydroxy-5-methoxy-2-naphthalenecarboxylic acid methyl ester

Anticancer Activity

Research indicates that naphthalene derivatives, including this compound, exhibit selective anticancer properties. Naphthoquinone derivatives have been shown to induce apoptosis in cancer cells through various mechanisms:

- Cytotoxicity : Studies have demonstrated that compounds similar to this compound can selectively target cancer cells while exhibiting minimal toxicity to normal cells. For instance, in vitro studies using A549 lung carcinoma cells revealed that certain naphthoquinone derivatives significantly reduced cell viability compared to non-cancerous Vero cells .

-

Mechanisms of Action :

- DNA Interaction : These compounds can bind to DNA, causing damage that leads to cell death.

- Reactive Oxygen Species (ROS) Production : They may induce oxidative stress by generating ROS, which is detrimental to cancer cells .

- Inhibition of Key Pathways : The compounds can inhibit critical signaling pathways involved in cell proliferation and survival, such as NF-kB and STAT3 .

Anti-inflammatory Properties

In addition to anticancer activity, this compound has demonstrated anti-inflammatory effects. In studies involving animal models and in vitro assays:

- The compound showed significant inhibition of pro-inflammatory cytokines.

- It was effective in reducing inflammation markers in various models of inflammation .

Antimicrobial Activity

Naphthalene derivatives are also noted for their antimicrobial properties. Research has indicated that this compound exhibits activity against a range of pathogens:

- Bacterial Inhibition : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria.

- Fungal Activity : Its antifungal properties have been explored in various studies, suggesting potential applications in treating fungal infections .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.